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molecular formula C12H19N3 B8773614 4-(3,5-Dimethylpiperazin-1-yl)aniline CAS No. 251372-19-7

4-(3,5-Dimethylpiperazin-1-yl)aniline

Cat. No. B8773614
M. Wt: 205.30 g/mol
InChI Key: FPBFBURPCHKEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

Using the procedure described for the preparation of 4Z)-6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione, after purified from HPLC, 0.064 g (53.4% yield) of light brown solid is obtained from 0.082 g (0.25 mmol) of (4E)-6-iodo-4-(methoxymethylene)isoquinoline-1,3(2H,4H)-dione and [4-(3,5-dimethylpiperazin-1-yl)phenyl]amine (0.048 g, 0.25 mmol): mp 215-216° C.; MS (ESI) m/z 488.1 (M+H)+1
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][C:6](=[O:13])/[C:5]/2=[CH:14]\NC1C=CC(C2CCN(C)CC2)=CC=1.BrC1C=C2C(=CC=1)[C:36](=[O:40])NC(=O)C2=C[NH:43][C:44]1[CH:49]=[CH:48][C:47]([N:50]2[CH2:55][CH:54]([CH3:56])[NH:53][CH:52]([CH3:57])[CH2:51]2)=[CH:46][CH:45]=1>>[I:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][C:6](=[O:13])/[C:5]/2=[CH:14]/[O:40][CH3:36].[CH3:56][CH:54]1[NH:53][CH:52]([CH3:57])[CH2:51][N:50]([C:47]2[CH:48]=[CH:49][C:44]([NH2:43])=[CH:45][CH:46]=2)[CH2:55]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C2/C(/C(NC(C2=CC1)=O)=O)=C/NC1=CC=C(C=C1)C1CCN(CC1)C
Name
6-bromo-4-({[4-(3,5-dimethylpiperazin-1-yl)phenyl]amino}methylene)isoquinoline-1,3(2H,4H)-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(C(NC(C2=CC1)=O)=O)=CNC1=CC=C(C=C1)N1CC(NC(C1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after purified from HPLC, 0.064 g (53.4% yield) of light brown solid

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2\C(\C(NC(C2=CC1)=O)=O)=C/OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.25 mmol
AMOUNT: MASS 0.082 g
Name
Type
product
Smiles
CC1CN(CC(N1)C)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.25 mmol
AMOUNT: MASS 0.048 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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